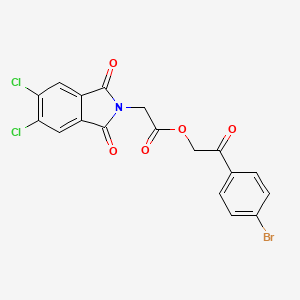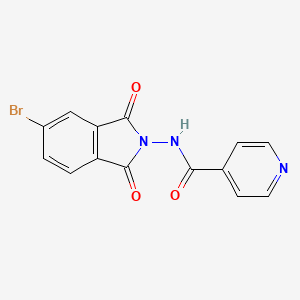
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the isoindoline ring, a dioxo group at the 1st and 3rd positions, and a pyridine-4-carboxamide moiety. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Dioxoisoindoline Core: The dioxo groups at the 1st and 3rd positions can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling with Pyridine-4-carboxamide: The final step involves the coupling of the brominated dioxoisoindoline with pyridine-4-carboxamide. This can be achieved through amide bond formation reactions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dioxo groups can participate in redox reactions, leading to the formation of reduced or oxidized derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium dichromate (K2Cr2O7).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted isoindoline derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced isoindoline derivatives.
Hydrolysis: Formation of pyridine-4-carboxylic acid and the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(5-fluoro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-(5-iodo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C14H8BrN3O3 |
|---|---|
Molekulargewicht |
346.13 g/mol |
IUPAC-Name |
N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-9-1-2-10-11(7-9)14(21)18(13(10)20)17-12(19)8-3-5-16-6-4-8/h1-7H,(H,17,19) |
InChI-Schlüssel |
UYOIVAFXMJXUEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)
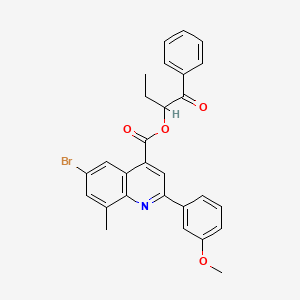


![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12469312.png)
![N-[2-(Dimethylamino)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12469318.png)
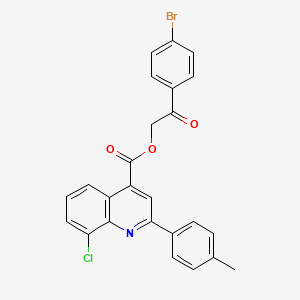
![1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene](/img/structure/B12469323.png)
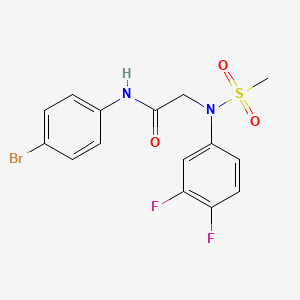
![1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol](/img/structure/B12469350.png)
![[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate](/img/structure/B12469357.png)
![4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B12469358.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469364.png)
